1-(5-乙硫吩-2-基)乙酮

描述

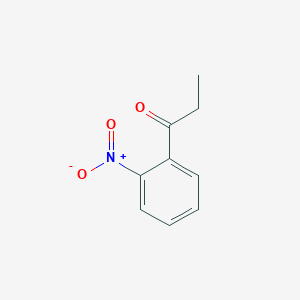

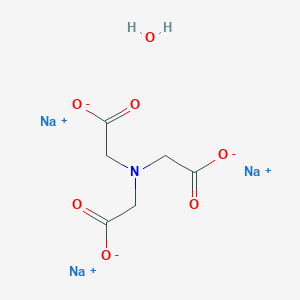

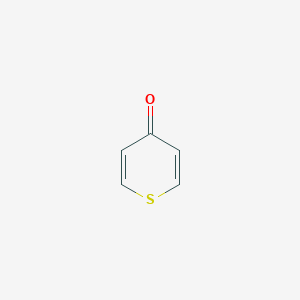

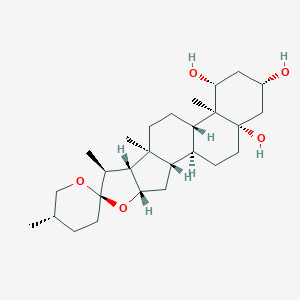

The compound 1-(5-Ethylthiophen-2-yl)ethanone is a chemical entity that can be associated with a class of organic compounds known as thiophenes, which are characterized by a sulfur atom in a five-membered ring. Although the specific compound 1-(5-Ethylthiophen-2-yl)ethanone is not directly discussed in the provided papers, related compounds with similar structural motifs are examined. For instance, the structural characterization of a pyrazoline derivative with a methylthiophenyl group is detailed, which shares the thiophene characteristic but differs in its additional functional groups and overall molecular structure .

Synthesis Analysis

The synthesis of related compounds involves multi-step procedures that can be adapted to produce a variety of derivatives. For example, the synthesis of enantiomerically pure diarylethanes is described as a 7-step process starting from a methanone precursor, which could be conceptually similar to the synthesis of 1-(5-Ethylthiophen-2-yl)ethanone if one were to start with an appropriate thiophenyl methanone . The key steps often involve resolution of intermediates and careful control of reaction conditions to achieve the desired stereochemistry and purity.

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(5-Ethylthiophen-2-yl)ethanone has been elucidated using techniques such as X-ray diffraction, which provides detailed information about the arrangement of atoms in the crystal lattice and the geometry of the molecule . The structural analysis can reveal important aspects such as the presence of weak intermolecular interactions that influence the packing of molecules in the solid state.

Chemical Reactions Analysis

While the specific chemical reactions of 1-(5-Ethylthiophen-2-yl)ethanone are not detailed in the provided papers, the reactivity of similar compounds can be inferred. For example, the presence of a carbonyl group in the pyrazoline derivative suggests potential sites for nucleophilic attack, while the aromatic rings and sulfur atom may be involved in electrophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds like 1-(5-Ethylthiophen-2-yl)ethanone can be predicted based on their molecular structure. The presence of a carbonyl group and an aromatic system typically contributes to the compound's polarity, solubility, and potential for forming hydrogen bonds. Theoretical calculations, such as density functional theory (DFT), can be used to predict properties like vibrational spectra and electronic transitions, as well as to evaluate nonlinear optical properties . Additionally, molecular docking studies can provide insights into the biological activity of the compound by predicting its binding affinity to target proteins .

科学研究应用

环境毒性与内分泌干扰

对 DDT 和 DDE 等化合物的研究,这些化合物以其环境持久性和作为内分泌干扰物的潜力而闻名,突出了了解化学化合物对人类健康和生态系统的影响的重要性。Burgos-Aceves 等人 (2021) 的研究概述了 DDT 和 DDE 对生殖和免疫系统的影响,重点关注它们破坏雌激素的作用和对线粒体功能的影响 (Burgos-Aceves 等,2021)。

职业健康

Ruder (2006) 的一项综述讨论了与职业性接触氯化溶剂相关的健康影响,表明职业健康和安全涉及化学接触的更广泛领域。这项研究强调了进行全面研究以了解从接触到健康影响的途径的必要性 (Ruder,2006)。

有机热电材料

朱等人 (2017) 综述了增强聚(3,4-乙撑二氧噻吩) (PEDOT:PSS) 热电性能的处理方法,PEDOT:PSS 是一种重要的有机热电材料。该研究领域专注于提高能源转换应用材料的效率 (朱等人,2017)。

化学合成中的催化性能

Nandanwar 等人 (2021) 在综述中讨论了由乙苯氧化选择性生产苯乙酮,展示了催化剂开发对高效化学合成的重要性。这项研究突出了非均相催化剂在选择性生产有价值的化合物中的作用 (Nandanwar 等,2021)。

安全和危害

属性

IUPAC Name |

1-(5-ethylthiophen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10OS/c1-3-7-4-5-8(10-7)6(2)9/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWFCEJULEUECKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

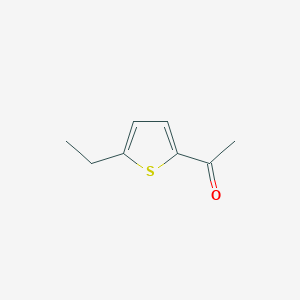

CCC1=CC=C(S1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350113 | |

| Record name | 1-(5-Ethylthiophen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Ethylthiophen-2-yl)ethanone | |

CAS RN |

18761-46-1 | |

| Record name | 1-(5-Ethylthiophen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-ethylthiophen-2-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。